molecular formula C13H17NO3 B2910068 7-((Benzyloxy)methyl)-1,4-oxazepan-3-one CAS No. 1926190-21-7

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one

Cat. No.: B2910068
CAS No.: 1926190-21-7
M. Wt: 235.283
InChI Key: SFEMDQIQBVSRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Benzyloxy)methyl)-1,4-oxazepan-3-one typically involves the formation of the oxazepane ring followed by the introduction of the benzyloxy group. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The oxazepane ring can be reduced to form a corresponding amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.

Scientific Research Applications

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-((Benzyloxy)methyl)-1,4-oxazepan-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyloxy-2H-chromen-2-ones: These compounds share the benzyloxy group and have been studied for their potential as enzyme inhibitors.

    Benzimidazole derivatives: These compounds also contain nitrogen and oxygen atoms in their structure and have a wide range of biological activities.

Uniqueness

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one is unique due to its specific ring structure and the presence of the benzyloxy group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

7-(phenylmethoxymethyl)-1,4-oxazepan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13-10-17-12(6-7-14-13)9-16-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEMDQIQBVSRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)COC1COCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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